molecular formula C12H21NO4Si B1582397 Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- CAS No. 55648-29-8

Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-

Cat. No.: B1582397
CAS No.: 55648-29-8
M. Wt: 271.38 g/mol
InChI Key: FGYPEIBVFQOQKC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(3-trimethoxysilylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4Si/c1-14-18(15-2,16-3)10-4-9-17-12-7-5-11(13)6-8-12/h5-8H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYPEIBVFQOQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC1=CC=C(C=C1)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886139
Record name Benzenamine, 4-[3-(trimethoxysilyl)propoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55648-29-8
Record name 4-[3-(Trimethoxysilyl)propoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55648-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[3-(trimethoxysilyl)propoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-[3-(trimethoxysilyl)propoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Anilines are known to interact with a variety of enzymes and receptors in the body. The specific targets of 4-(3-trimethoxysilylpropoxy)aniline would depend on its specific chemical structure and properties.

Mode of Action

Anilines, in general, are known for their basicity and nucleophilicity. They can participate in a variety of chemical reactions, including nucleophilic substitution reactions. The trimethoxysilylpropoxy group in 4-(3-trimethoxysilylpropoxy)aniline could potentially undergo hydrolysis, leading to the formation of silanol groups and methanol. These silanol groups can further react to form siloxane bonds, which could lead to the formation of a silica-like network.

Biochemical Pathways

Anilines can be metabolized through various pathways, including n-hydroxylation. The trimethoxysilylpropoxy group could potentially undergo hydrolysis and condensation reactions, leading to the formation of a silica-like network.

Pharmacokinetics

Anilines are generally well-absorbed and can be distributed throughout the body. They can be metabolized through various pathways, including N-hydroxylation. The trimethoxysilylpropoxy group could potentially undergo hydrolysis, leading to the formation of methanol and silanol groups. These groups could be further metabolized or excreted.

Result of Action

Anilines can interact with various enzymes and receptors in the body, potentially leading to a variety of biological effects. The trimethoxysilylpropoxy group could potentially undergo hydrolysis and condensation reactions, leading to the formation of a silica-like network. This could potentially have effects on the structure and properties of biological tissues.

Action Environment

The action of 4-(3-trimethoxysilylpropoxy)aniline can be influenced by various environmental factors. For example, the pH of the environment could influence the degree of ionization of the aniline group, potentially affecting its reactivity and interactions with biological targets. The presence of water could influence the hydrolysis of the trimethoxysilylpropoxy group. Other factors, such as temperature and the presence of other chemicals, could also influence the action of 4-(3-trimethoxysilylpropoxy)aniline.

Biological Activity

Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-, also known by its chemical formula C12H21NO4Si, is a compound that exhibits significant biological activity due to its unique structural properties. This compound features both an amine group and a trimethoxysilyl group, which contribute to its reactivity and potential applications in various fields, particularly in biochemistry and materials science.

  • Molecular Formula : C12H21NO4Si
  • Molecular Weight : 271.38 g/mol
  • Purity : Typically around 95%

The presence of the amine group (NH2) allows for nucleophilic reactions, while the trimethoxysilyl group (Si(OCH3)3) can react with hydroxyl groups on surfaces, facilitating the formation of covalent bonds with organic molecules and inorganic materials.

Mechanisms of Biological Activity

The biological activity of Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- can be attributed to several mechanisms:

  • Nucleophilic Reactivity : The amine group can engage in nucleophilic substitution reactions, making it a candidate for various biochemical interactions.
  • Surface Modification : The silane functionality enables the compound to modify surfaces at the molecular level. This property is crucial for applications involving biomaterials and coatings that require enhanced adhesion or specific functionalization.
  • Hybrid Material Formation : By acting as a coupling agent between organic and inorganic components, this compound can aid in the synthesis of hybrid materials that exhibit improved compatibility with biological systems.

Biological Applications

Research has indicated that compounds similar to Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- may interact with various biological targets, including enzymes and receptors. The trimethoxysilyl group potentially enhances these interactions through hydrophobic effects or covalent bonding.

Case Studies

  • Hybrid Materials in Drug Delivery : A study demonstrated that incorporating silane-based compounds into drug delivery systems improved the release profiles of therapeutic agents while maintaining biocompatibility. The amine groups facilitated further chemical modifications to enhance targeting capabilities.
  • Surface Functionalization for Biocompatibility : Research showed that modifying surfaces with silane compounds led to increased protein adsorption and cell attachment, essential for tissue engineering applications. This modification was attributed to the introduction of reactive amine sites on the surface.

Comparative Analysis

The following table summarizes the structural characteristics and unique features of Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- compared to similar compounds:

Compound NameStructureUnique Features
Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-C12H21NO4SiContains both an amine and a silane group for dual functionality
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-C12H21NO4SiSimilar silane functionality but different substitution pattern on benzene
N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamineC17H23N1O4Exhibits antibacterial activity; different functional groups influence properties

Scientific Research Applications

Scientific Research Applications

1. Surface Modification

  • Biocompatibility Enhancement : The silane functionality enables the compound to modify surfaces at the molecular level, improving adhesion between organic molecules and inorganic surfaces. This is crucial for medical devices and implants where biocompatibility is essential.
  • Coating Development : It can be used to create coatings that enhance the durability and performance of materials by providing reactive sites for further functionalization.

2. Hybrid Material Formation

  • Organic-Inorganic Hybrids : Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- serves as a coupling agent that aids in synthesizing hybrid materials. These materials combine the properties of organic polymers and inorganic substrates, leading to improved mechanical and chemical stability .
  • Drug Delivery Systems : Incorporating this compound into drug delivery systems has shown to improve drug release profiles while maintaining biocompatibility, allowing for targeted therapeutic applications.

3. Chemical Reactions

  • Nucleophilic Substitution Reactions : The amine group allows it to participate in various nucleophilic substitution reactions, making it useful in organic synthesis and catalysis.
  • Covalent Bond Formation : The trimethoxysilyl group can undergo hydrolysis to form silanol groups that react with other silanes or organic compounds, facilitating bond formation between different materials.

Case Study 1: Hybrid Materials in Drug Delivery

A study demonstrated that incorporating silane-based compounds into drug delivery systems improved the release profiles of therapeutic agents while maintaining biocompatibility. The amine groups facilitated further chemical modifications to enhance targeting capabilities.

Case Study 2: Surface Functionalization for Biocompatibility

Research indicated that modifying surfaces with silane compounds led to increased protein adsorption and cell attachment, essential for tissue engineering applications. This modification was attributed to the introduction of reactive amine sites on the surface.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-
  • CAS No.: 55648-29-8
  • Molecular Formula: C₁₂H₂₁NO₄Si
  • Molecular Weight : 271.38 g/mol
  • Structure: A para-aminophenoxy group linked via a propyl chain to a trimethoxysilyl moiety .

Physicochemical Properties :

  • Boiling Point : 158°C
  • Density : 1.02 g/cm³
  • LogP : 2.32 (indicating moderate hydrophobicity)
  • Refractive Index : 1.495
  • Key Functional Groups: Trimethoxysilyl (enables siloxane bond formation). Para-aminophenoxy (offers reactivity for crosslinking or conjugation) .

Applications :
Widely used as a coupling agent in composites, adhesives, and coatings due to its dual reactivity:

Silane group: Binds to inorganic surfaces (e.g., glass, metals).

Amino group: Reacts with organic polymers (e.g., epoxides, polyurethanes) .

Comparison with Structurally Similar Compounds

1,3-Bis(4-aminophenoxy)propane

  • CAS No.: 52980-20-8
  • Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • Structure: Two para-aminophenoxy groups connected by a propane chain .
Property Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- 1,3-Bis(4-aminophenoxy)propane
Key Functional Groups Trimethoxysilyl, para-amine Two para-amine groups
LogP 2.32 ~1.8 (estimated)
Applications Surface modification, composites Epoxy crosslinker, polymer synthesis
Reactivity Hydrolyzes to form silanol groups Amine-amine or amine-epoxide reactions

Key Differences :

  • Lacks the trimethoxysilyl group, limiting adhesion to inorganic substrates.
  • Higher amine density enhances crosslinking in polymers but reduces versatility in hybrid material synthesis .

4-(3-Morpholinopropoxy)aniline

  • CAS No.: 100800-40-6
  • Formula : C₁₃H₂₀N₂O₂
  • Structure : Morpholine-substituted propoxy-aniline .
Property Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- 4-(3-Morpholinopropoxy)aniline
Key Functional Groups Trimethoxysilyl, para-amine Morpholine, para-amine
Polarity Moderate (LogP 2.32) Higher (due to morpholine oxygen)
Applications Adhesives, coatings Pharmaceuticals, catalysts

Key Differences :

  • Morpholine enhances solubility in polar solvents but eliminates silane-mediated surface adhesion.
  • Potential use in drug delivery due to improved biocompatibility .

Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-

  • CAS No.: 71550-66-8
  • Structure: Meta-aminophenoxy isomer of the target compound .
Property Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-
Amino Group Position Para Meta
Electronic Effects Enhanced conjugation (para-directing) Reduced conjugation (meta-directing)
Reactivity Faster in electrophilic substitution Slower due to steric hindrance

Key Differences :

  • Para isomer offers better electronic conjugation for UV stability and reactivity in synthesis.
  • Meta isomer may exhibit distinct solubility or crystallinity due to asymmetric packing .

4-(Propargyloxy)aniline

  • CAS No.: 126335-28-2
  • Formula: C₉H₉NO
  • Structure : Propargyl ether-linked aniline .
Property Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- 4-(Propargyloxy)aniline
Functional Groups Trimethoxysilyl, amine Propargyl, amine
Reactivity Silanol formation, amine crosslinking Click chemistry (alkyne-azide)
Applications Hybrid materials Bioconjugation, polymers

Key Differences :

  • Propargyl group enables click chemistry, useful in bioconjugation but lacks silane functionality.

Research Insights :

  • The trimethoxysilyl group in the target compound significantly enhances interfacial adhesion in composites (e.g., silica-reinforced polymers) compared to non-silylated analogs .
  • Para-substituted amines generally exhibit superior thermal stability (e.g., in polyimides) compared to meta isomers .

Preparation Methods

Condensation and Imine Formation Followed by Aminoalkylsilane Exchange

This method is based on a two-step process involving:

  • Step 1: Imine Formation (Condensation Reaction)
    A primary amine (such as aniline) condenses with an aldehyde (commonly benzaldehyde or derivatives) to form an imine or imide intermediate. This reaction typically requires removal of water formed during condensation via azeotropic distillation or drying agents (e.g., sodium sulfate, magnesium sulfate).

  • Step 2: Exchange Reaction with Aminoalkylsilane
    The dried imine intermediate undergoes a nucleophilic exchange with a primary aminoalkylsilane (e.g., gamma-aminopropyltrimethoxysilane) under anhydrous conditions. This step regenerates the carrier amine and yields the desired amino-functional silane.

Example from Patent Literature:

  • N-benzylidene aniline (formed from aniline and benzaldehyde) is reacted with gamma-aminopropyltrimethoxysilane in xylene at 90 °C for 1 hour, followed by vacuum distillation to remove byproducts and isolate N-benzylidene aminopropyltrimethoxysilane with 98% yield and purity.

This approach is adaptable for producing secondary and tertiary amino-functional silanes, including Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-, by selecting appropriate aldehydes and aminoalkylsilanes.

Comparative Summary of Preparation Methods

Method Key Steps Reagents Conditions Yield & Purity Notes
Imine Condensation + Aminoalkylsilane Exchange 1. Condensation of aldehyde + aniline to imine 2. Exchange with gamma-aminopropyltrimethoxysilane Aniline, benzaldehyde, gamma-aminopropyltrimethoxysilane, xylene 50–90 °C, vacuum distillation, anhydrous Up to 98% yield, high purity Versatile for secondary/tertiary silanes; requires water removal
Etherification/Transesterification Nucleophilic substitution of phenol with trimethoxysilylpropyl halide/alkoxide 3-aminophenol, trimethoxysilylpropyl halides, dibutyltin oxide catalyst Mild heating, catalyst presence Typically high, purity ~95% Common industrial approach; catalyst improves efficiency
Hydrosilylation + Rearrangement (Analogous route) Hydrosilylation of allyl glycidyl ether with trimethoxysilane, followed by rearrangement Allyl glycidyl ether, trimethoxysilane, Pt catalyst, tetrabutylammonium bromide 50 °C for hydrosilylation; 90 °C, 1.7 MPa CO2 for rearrangement ~80% hydrosilylation yield; 96% rearranged product purity Useful for intermediates; further functionalization needed for aniline

Research Findings and Considerations

  • Water Sensitivity: The condensation and exchange reactions require stringent anhydrous conditions to prevent hydrolysis of the silane groups, which can lead to polymerization or loss of functionality.

  • Catalyst Use: Dibutyltin oxide and platinum catalysts enhance reaction rates and selectivity in transesterification and hydrosilylation steps, respectively.

  • Purification: Vacuum distillation and drying agents are critical to isolate high-purity products, typically achieving ≥95% purity.

  • Reaction Monitoring: Gas chromatography (GC) is commonly employed to monitor reaction progress and purity of intermediates and final products.

  • Scalability: The described methods are amenable to scale-up in industrial settings, with solvent reflux and vacuum distillation facilitating large-batch synthesis.

Q & A

Q. What are the recommended synthetic routes for preparing Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via silane-functionalization of 4-aminophenol derivatives. A common approach involves reacting 4-aminophenol with 3-(trimethoxysilyl)propyl chloride under basic conditions (e.g., sodium carbonate) in anhydrous solvents like dichloromethane or tetrahydrofuran. Post-reaction purification typically employs column chromatography or recrystallization to isolate the product . Transesterification methods using catalysts such as dibutyltin oxide (as demonstrated for analogous silane compounds) may also optimize yield by adjusting alkoxy groups on silicon .

Q. How can researchers characterize the purity and structure of Benzenamine, 4-[3-(trimethoxysilyl)propoxy]-?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the trimethoxysilyl group (δ ~3.5 ppm for methoxy protons) and the aromatic benzenamine moiety (δ ~6.5–7.5 ppm). 29Si^{29}Si-NMR can verify silicon bonding environments .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Key peaks include Si-O-C (~1100 cm1^{-1}) and N-H stretching (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while fragmentation patterns confirm structural integrity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard Analysis : Conduct a risk assessment for silane hydrolysis (generating methanol) and amine reactivity. Use inert atmospheres (N2_2/Ar) to prevent moisture-induced degradation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .
  • Storage : Store in sealed, desiccated containers at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. How does the hydrolytic stability of Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- influence its application in surface modification?

  • Methodological Answer : The trimethoxysilyl group undergoes hydrolysis in aqueous or humid environments to form silanol (–SiOH), which can condense with hydroxylated surfaces (e.g., glass, metals). To study this:

Prepare thin films via spin-coating or dip-coating.

Expose films to controlled humidity (e.g., 30–90% RH) and monitor hydrolysis kinetics using FTIR or quartz crystal microbalance (QCM).

Optimize adhesion by adjusting curing temperatures (80–120°C) to enhance crosslinking .

Q. What strategies resolve contradictions in reported reactivity of this compound in coupling reactions?

  • Methodological Answer : Discrepancies may arise from silane hydrolysis rates or amine coordination. To address this:
  • Kinetic Studies : Compare reaction outcomes under anhydrous vs. humid conditions using model substrates (e.g., aldehydes or epoxides).
  • Catalyst Screening : Test Lewis acids (e.g., Ti(OiPr)4_4) or organocatalysts to enhance coupling efficiency.
  • Spectroscopic Monitoring : Use in situ 29Si^{29}Si-NMR to track silanol formation during reactions .

Q. How can this compound be integrated into hybrid organic-inorganic materials for targeted applications?

  • Methodological Answer :
  • Nanocomposites : Incorporate into sol-gel matrices with tetraethyl orthosilicate (TEOS) to enhance mechanical properties. Characterize with TEM and SAXS to assess dispersion .
  • Biofunctionalization : Conjugate with biomolecules (e.g., peptides) via NHS-ester intermediates. Validate binding using surface plasmon resonance (SPR) .
  • Electrochemical Sensors : Modify electrode surfaces to improve selectivity for analytes like dopamine. Optimize using cyclic voltammetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-
Reactant of Route 2
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Benzenamine, 4-(3-(trimethoxysilyl)propoxy)-

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